N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine
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Overview
Description
N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine typically involves the reaction of 2-methylphenylamine with pyrimidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The nitroso group is introduced through nitration reactions using reagents like nitric acid or nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound may also interact with cellular pathways involved in oxidative stress, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-diamine
- N4-(2-Methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine hydrochloride
- This compound sulfate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the nitroso group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7399-27-1 |
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Molecular Formula |
C11H12N6O |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-N-(2-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12N6O/c1-6-4-2-3-5-7(6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16) |
InChI Key |
GXIVNJDUFRMPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
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